三羟甲基丙烷三丙烯酸酯

描述

Trimethylolpropane triacrylate (TMPTA) is a multifunctional monomer widely used in industrial applications due to its ability to form cross-linked polymers. It is utilized in the production of ultraviolet-curable inks, electron beam irradiation-curable coatings, polymers, resins, photopolymer and flexographic printing plates, photoresists, acrylic glues, and anaerobic sealants. Additionally, TMPTA finds applications in paper and wood impregnates, wire and cable extrusion, polymer-impregnated concrete, and polymer concrete structural composites .

Synthesis Analysis

The synthesis of TMPTA involves the reaction of acrylic acid with trimethylolpropane. One study used zinc acetate as a catalyst, finding that optimal conditions included a catalyst dosage of 0.4%, a reaction temperature of 180-185°C, a reaction time of 4 hours, and an acid to alcohol molar ratio of 3.3:1. Under these conditions, the esterification rate could reach over 95% . Another study utilized solid super-acid SO_4^2-/TiO_2 as a catalyst, achieving an esterification rate of 97% with a molar ratio of trimethylolpropane to acrylic acid of 1:3.8 and a reaction time of 6 hours .

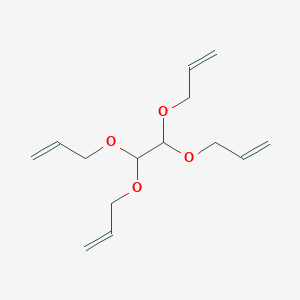

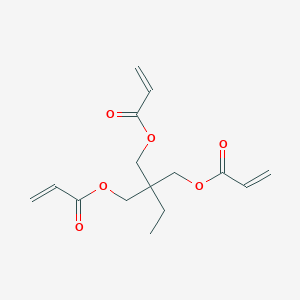

Molecular Structure Analysis

TMPTA is characterized by the presence of three acrylate groups attached to a trimethylolpropane backbone. This structure is responsible for its high reactivity and ability to form cross-linked networks upon polymerization. The molecular structure of TMPTA has been confirmed through various analytical techniques such as IR spectroscopy .

Chemical Reactions Analysis

TMPTA can undergo polymerization reactions to form various polymeric materials. For instance, it has been grafted onto the surface of flaky aluminum particles through in situ polymerization, enhancing the corrosion resistance and adhesive properties of the aluminum pigments . Another study reported the functionalization of poly(trimethylolpropane trimethacrylate) particles with acid chloride groups, which can be further converted to esters or amides, making them useful for catalysis and chromatography .

Physical and Chemical Properties Analysis

The physical properties of TMPTA-based polymers have been studied extensively. One study synthesized a photosensitive prepolymer from trimethylolpropane triglycidylether and acrylic acid, resulting in a UV-cured coating with a tensile strength of 28.43 MPa, Young’s modulus of 965.59 MPa, and an elongation at tear of 4.10% . The porosity of poly(trimethylolpropane trimethacrylate) gels was investigated using techniques like scanning electron microscopy, nitrogen adsorption/desorption, and mercury porosimetry, revealing bimodal pore-size distributions . Additionally, the morphology of polymer blends containing TMPTA was controlled by the molecular weight of a copolymer, affecting the characteristic length scales of the phase-separated structure .

Toxicology Analysis

Toxicology studies have been conducted to assess the safety of TMPTA. In dermal studies with rats and mice, TMPTA caused irritation at the site of application, with various degrees of epidermal and dermal effects observed. Long-term exposure in genetically modified mice resulted in increased incidences of papillomas and squamous cell carcinomas at the site of application. However, genetic toxicology studies did not show an increase in micronucleus frequency in peripheral blood erythrocytes, suggesting no genotoxicity under the conditions tested .

科学研究应用

非均相催化

TMPTA 用于通过酯化反应合成多元醇丙烯酸酯。 研究人员利用了 Amberlite™ 和 Dowex™ 树脂等非均相催化剂来进行 TMPTA 的无溶剂合成 。这一过程在催化领域具有重要意义,因为它提供了一种更绿色、更可持续的丙烯酸酯生产方法,而丙烯酸酯是制造各种工业产品的必需品。

涂料和树脂

在涂料行业,开发了TMPTA改性的水性丙烯酸树脂,以增强机械性能 。添加 TMPTA 会提高拉伸强度并改善疏水性,使这些树脂适合用作防腐涂层。这种应用对于保护金属表面免受恶劣环境的影响特别重要。

纳米复合材料

TMPTA 是通过原位溶液聚合制备聚(三羟甲基丙烷三丙烯酸酯/铝)纳米复合材料的起始材料 。这些纳米复合材料表现出独特的性能,如提高的热稳定性和导电性,为先进材料科学的研究开辟了新的途径。

聚合物结构单元

作为三官能丙烯酸酯单体,TMPTA 作为反应性稀释剂和聚合物结构单元,用于配制木材、塑料和金属表面的覆印清漆、油墨和涂料 。当暴露于自由基时,它会快速聚合,使其成为为特定应用创建定制聚合物的宝贵组成部分。

电化学应用

基于 TMPTA 的聚合物用作染料敏化太阳能电池的电解质 。这种应用利用了 TMPTA 的交联能力来形成稳定的聚合物网络,可以促进离子传输,这对太阳能电池的效率至关重要。

水凝胶形成

TMPTA 参与了可交联的丙烯酰胺/巴豆酸保水水凝胶的形成 。这些水凝胶在农业中具有潜在的应用,例如节水和控制释放肥料,展示了 TMPTA 在可持续研究中的作用。

电磁屏蔽

将 TMPTA 与碳纳米管等导电材料混合到复合材料中,可以增强其电磁屏蔽能力 。这种应用对于保护电子设备免受电磁干扰至关重要,而电磁干扰是我们日益数字化的世界中越来越令人担忧的问题。

传感技术

TMPTA 改性材料在响应外部刺激时会表现出其性能的变化,使其适合用于传感应用 。例如,复合材料的导电性可以通过添加导电填料而显着提高,这可用于开发各种行业的传感器。

作用机制

Target of Action

Trimethylolpropane triacrylate (TMPTA) is a trifunctional acrylate ester monomer . It is primarily used in the manufacture of plastics, adhesives, acrylic glue, anaerobic sealants, and ink . Its primary targets are the molecules in these materials that it helps to crosslink, thereby improving their mechanical strength .

Mode of Action

TMPTA polymerizes rapidly when exposed to sources of free radicals . This polymerization process involves the formation of covalent bonds between the TMPTA molecules and the molecules of the material it is added to, resulting in a crosslinked network. This crosslinking process enhances the mechanical strength of the material . Furthermore, TMPTA has acrylic functionality, which allows it to undergo the Michael reaction with an amine . This reaction is used in epoxy chemistry to speed up the cure time considerably .

Biochemical Pathways

For instance, it is used in the synthesis of high-performance cross-linked polycarboxylate superplasticizers .

Pharmacokinetics

It is known to have low volatility and a fast cure response , which may influence its behavior in industrial settings.

Result of Action

The primary result of TMPTA’s action is the formation of a crosslinked network within the material it is added to. This network enhances the material’s mechanical strength . Additionally, TMPTA imparts weather, chemical, and water resistance to these materials, as well as good abrasion resistance .

Action Environment

The action of TMPTA can be influenced by environmental factors. For instance, it polymerizes rapidly when exposed to sources of free radicals . Therefore, the presence of such sources in the environment can influence the rate of TMPTA’s polymerization and, consequently, its efficacy. Furthermore, TMPTA is known to be hygroscopic and light-sensitive , which means that its stability and action can be affected by moisture and light levels in the environment.

安全和危害

未来方向

Due to the new Class 2 carcinogen classification of TMPTA, there is a clear demand for alternatives . Acrylates based on alkoxylates are emerging as a promising alternative . They provide a safer option for UV-curing processes as they do not have any carcinogen classification . They also offer properties similar to TMPTA when looking at diluting effects, reactivity, and crosslinking .

属性

IUPAC Name |

2,2-bis(prop-2-enoyloxymethyl)butyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O6/c1-5-12(16)19-9-15(8-4,10-20-13(17)6-2)11-21-14(18)7-3/h5-7H,1-3,8-11H2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAKWPKUUDNSNPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

36446-02-3 | |

| Record name | Trimethylolpropane triacrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36446-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0027773 | |

| Record name | Trimethylolpropane triacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; NKRA, Liquid; [IUCLID] Colorless liquid with a pungent odor; Hygroscopic; Tan or amber in color if impure; [NTP] Clear or yellow liquid with a pungent odor; [Alfa Aesar MSDS] | |

| Record name | 2-Propenoic acid, 1,1'-[2-ethyl-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethylolpropane triacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1331 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

BP: >200 °C at 1 mm Hg | |

| Record name | Trimethylolpropane triacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8054 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in water | |

| Record name | Trimethylolpropane triacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8054 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.11 g/cu cm at 20 °C | |

| Record name | Trimethylolpropane triacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8054 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Trimethylolpropane triacrylate is manufactured by esterification of trimethylolpropane; acrylic acid is a known impurity in the technical-grade compound. | |

| Record name | Trimethylolpropane triacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8054 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Viscous, colorless to tan liquid | |

CAS RN |

15625-89-5 | |

| Record name | Trimethylolpropane triacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15625-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylolpropane triacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015625895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 1,1'-[2-ethyl-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethylolpropane triacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-2-[[(1-oxoallyl)oxy]methyl]-1,3-propanediyl diacrylate; 2,2-bis(acryloyloxymethyl)butyl acrylate; trimethylolpropane triacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLOLPROPANE TRIACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B67KGL96S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Trimethylolpropane triacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8054 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

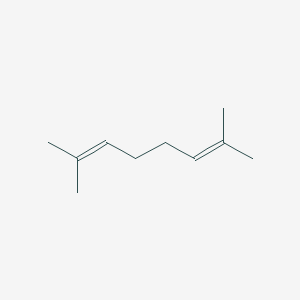

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of TMPTA?

A1: The molecular formula of TMPTA is C15H20O6, and its molecular weight is 296.32 g/mol.

Q2: What spectroscopic data is available for TMPTA?

A2: Several studies have characterized TMPTA using various spectroscopic techniques, including Fourier transform infrared spectroscopy (FTIR) [, , ], nuclear magnetic resonance (NMR) [, ], and electron spin resonance (ESR) []. These techniques provide information about the functional groups, molecular structure, and polymerization behavior of TMPTA.

Q3: How does TMPTA contribute to the properties of polymer blends?

A3: TMPTA acts as a crosslinking agent in polymer blends, enhancing properties like tensile strength and modulus. For instance, in poly(vinyl chloride)/epoxidized natural rubber blends, TMPTA improves adhesion and crosslinking, resulting in enhanced mechanical properties after electron beam irradiation [, ].

Q4: Does TMPTA influence the biodegradability of composites?

A4: Research suggests that incorporating TMPTA can influence the biodegradability of certain composites. For example, in rice husk powder-filled recycled polypropylene composites, the addition of TMPTA, along with crude palm oil, was found to increase biodegradation rates [].

Q5: Does TMPTA exhibit catalytic properties?

A5: TMPTA itself is not typically used as a catalyst. Its primary function is as a reactive monomer or crosslinking agent in polymerization reactions.

Q6: Have computational methods been used to study TMPTA?

A6: While specific computational studies solely focusing on TMPTA are limited within the provided research, computational chemistry techniques like molecular modeling and simulation could be applied to predict its reactivity, polymerization kinetics, and interactions with other molecules.

Q7: How does the structure of TMPTA relate to its crosslinking ability?

A7: The three acrylate groups in TMPTA are responsible for its high reactivity and ability to form crosslinks. These groups readily participate in free radical polymerization reactions, leading to the formation of three-dimensional polymer networks. [, ]

Q8: What is known about the stability of TMPTA?

A8: TMPTA is sensitive to UV light and heat, which can initiate polymerization. Therefore, it is often stored in the presence of inhibitors like hydroquinone to prevent premature polymerization. [, ]

Q9: Are there specific safety regulations regarding TMPTA?

A9: Yes, due to its potential toxicity and sensitization properties, handling TMPTA requires precautions. The Occupational Safety and Health Administration (OSHA) and other regulatory bodies provide guidelines for the safe handling and use of TMPTA. [, ]

Q10: What is the environmental impact of TMPTA?

A10: While specific studies on the environmental degradation of TMPTA are limited in the provided research, it is essential to consider its potential impact. As an acrylate, TMPTA may pose risks to aquatic life and require careful management during manufacturing, use, and disposal.

Q11: Is TMPTA known to be toxic or carcinogenic?

A11: Research indicates that TMPTA can cause skin irritation and allergic reactions. Furthermore, animal studies have shown that long-term dermal exposure to high concentrations of TMPTA can potentially lead to tumor development in specific organs, highlighting the need for careful handling and exposure control. [, , ]

Q12: Are there alternatives to TMPTA in various applications?

A12: Yes, depending on the specific application, other multifunctional acrylates, such as dipentaerythritol hexaacrylate or ethoxylated trimethylolpropane triacrylate, can be used as alternatives to TMPTA. The choice of an alternative depends on factors like reactivity, viscosity, and desired final properties of the material. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。